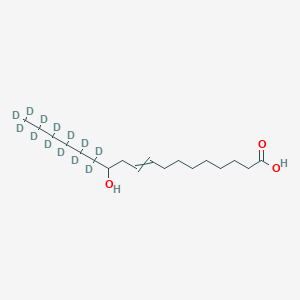
rac Ricinoleic Acid-d13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ricinoleic acid-d13 (RA-d13) is a polyunsaturated fatty acid found in castor oil. It has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. RA-d13 has been utilized in various scientific research applications, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Rac Ricinoleic Acid-d13 has been used in various scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, rac Ricinoleic Acid-d13 has been used to study the structure and function of proteins and enzymes. In physiology, rac Ricinoleic Acid-d13 has been used to study the effects of fatty acids on cell membrane function. In pharmacology, rac Ricinoleic Acid-d13 has been used to study the effects of drugs on the body.
Wirkmechanismus
The mechanism of action of rac Ricinoleic Acid-d13 is not fully understood. However, it is known that rac Ricinoleic Acid-d13 has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. It is believed that rac Ricinoleic Acid-d13 works by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. Additionally, rac Ricinoleic Acid-d13 may also work by modulating the expression of certain genes, such as those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
rac Ricinoleic Acid-d13 has been shown to have a number of biochemical and physiological effects. In animal studies, rac Ricinoleic Acid-d13 has been shown to reduce inflammation and oxidative stress, as well as improve lipid metabolism. Additionally, rac Ricinoleic Acid-d13 has been shown to reduce the risk of cardiovascular disease, cancer, and diabetes. rac Ricinoleic Acid-d13 has also been shown to have anti-bacterial and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using rac Ricinoleic Acid-d13 in lab experiments include its availability, stability, and low cost. Additionally, rac Ricinoleic Acid-d13 is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory experiments. However, there are some limitations to using rac Ricinoleic Acid-d13 in lab experiments, such as its relatively low solubility in water and its potential to cause skin irritation.
Zukünftige Richtungen
There are a number of potential future directions for rac Ricinoleic Acid-d13 research. These include further studies on its anti-inflammatory, anti-oxidant, and anti-bacterial properties, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its effects on lipid metabolism and gene expression. Finally, research could also be conducted on its potential applications in the food industry, such as its use as an emulsifier or preservative.
Synthesemethoden
Rac Ricinoleic Acid-d13 is synthesized from castor oil, which is obtained from the seeds of the castor plant (Ricinus communis). The castor oil is extracted by cold pressing the seeds and then purified by fractional distillation. The purified oil is then converted to rac Ricinoleic Acid-d13 using a process known as hydrogenation. This process involves the addition of hydrogen to the oil in the presence of a catalyst, such as nickel, to form rac Ricinoleic Acid-d13.
Eigenschaften
IUPAC Name |
13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,11D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-RNLOIIBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=CCCCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Ricinoleic Acid-d13 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)



![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)